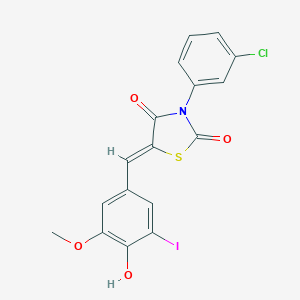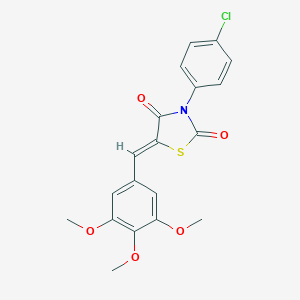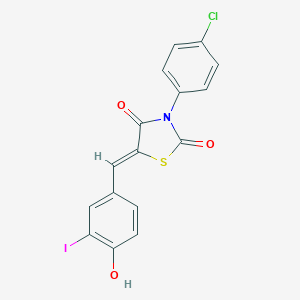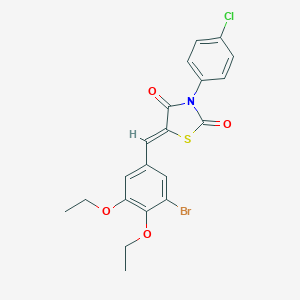
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases. However, the limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
In research on 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione include exploring its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis process. Additionally, the compound's pharmacokinetics and toxicity profile need to be thoroughly evaluated to determine its suitability for clinical trials.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported using different methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with thiosemicarbazide and glacial acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been reported to reduce blood glucose levels in diabetic animals.
Eigenschaften
Produktname |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H11ClINO4S |
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClINO4S/c1-24-13-6-9(5-12(19)15(13)21)7-14-16(22)20(17(23)25-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI-Schlüssel |
XTZOATUBLZMKKE-AUWJEWJLSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)


![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)



